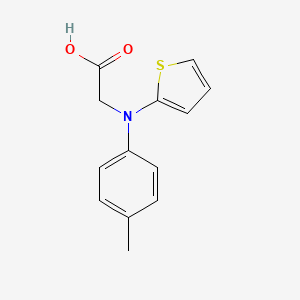
4-Bromo-1,3-dimethoxy-2-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1,3-dimethoxy-2-naphthoic acid is an organic compound with the molecular formula C12H9BrO3 It is a derivative of naphthoic acid, characterized by the presence of bromine and methoxy groups on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,3-dimethoxy-2-naphthoic acid typically involves the bromination of 1,3-dimethoxy-2-naphthoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually include a solvent like chloroform or carbon tetrachloride and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1,3-dimethoxy-2-naphthoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-1,3-dimethoxy-2-naphthoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1,3-dimethoxy-2-naphthoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and methoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-1-naphthoic acid
- 3-Methoxy-2-naphthoic acid
- 1,3-Dimethoxy-2-naphthoic acid
Uniqueness
4-Bromo-1,3-dimethoxy-2-naphthoic acid is unique due to the combination of bromine and methoxy groups on the naphthalene ring. This structural arrangement imparts distinct chemical properties, making it valuable for specific applications in research and industry. The presence of both electron-donating (methoxy) and electron-withdrawing (bromine) groups can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C13H11BrO4 |
|---|---|
Peso molecular |
311.13 g/mol |
Nombre IUPAC |
4-bromo-1,3-dimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H11BrO4/c1-17-11-8-6-4-3-5-7(8)10(14)12(18-2)9(11)13(15)16/h3-6H,1-2H3,(H,15,16) |
Clave InChI |
ANYWYNULDAIBKF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C2=CC=CC=C21)Br)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15228608.png)
![tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B15228613.png)



![(S)-8-Azaspiro[4.5]decan-1-amine](/img/structure/B15228632.png)
![2-[Exo-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]ethan-1-amine](/img/structure/B15228638.png)


![7-Bromo-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B15228660.png)
